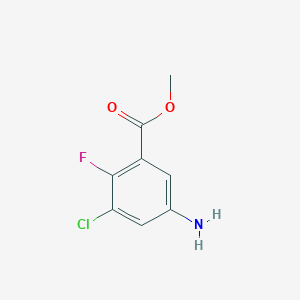

Methyl 5-amino-3-chloro-2-fluorobenzoate

Descripción

The exact mass of the compound Methyl 5-amino-3-chloro-2-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-amino-3-chloro-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-3-chloro-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-amino-3-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBYFJVZYLADLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507502-79-5 | |

| Record name | methyl 5-amino-3-chloro-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Methyl 5-amino-3-chloro-2-fluorobenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anthranilates in Medicinal Chemistry

Methyl 5-amino-3-chloro-2-fluorobenzoate (CAS No. 1507502-79-5) is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring an amine, a chlorine atom, and a fluorine atom on the benzoic acid methyl ester scaffold, provides medicinal chemists with a versatile platform for structural modification and optimization of drug candidates. The strategic placement of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are key determinants of a drug's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 5-amino-3-chloro-2-fluorobenzoate, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of Methyl 5-amino-3-chloro-2-fluorobenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1507502-79-5 | |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| Molecular Weight | 203.60 g/mol | |

| Appearance | Light yellow solid | |

| Purity | ≥95% | |

| Storage Temperature | 0°C | |

| InChI Key | DYBYFJVZYLADLU-UHFFFAOYSA-N | |

| SMILES | COC(=O)C1=C(F)C(Cl)=CC(N)=C1 | [1] |

Synthesis of Methyl 5-amino-3-chloro-2-fluorobenzoate: A Multi-step Approach

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Methyl 5-amino-3-chloro-2-fluorobenzoate.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-fluoro-5-nitrobenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 3-chloro-2-fluorobenzoic acid to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

Nitration: Maintain the temperature below 10 °C while stirring the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, slowly pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 3-chloro-2-fluoro-5-nitrobenzoic acid.

Step 2: Synthesis of 5-Amino-3-chloro-2-fluorobenzoic Acid

-

Reaction Setup: To a solution of 3-chloro-2-fluoro-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere can be employed.

-

Reduction: Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure. The pH of the resulting solution is adjusted to the isoelectric point to precipitate the amino acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of Methyl 5-amino-3-chloro-2-fluorobenzoate

-

Reaction Setup: Suspend 5-amino-3-chloro-2-fluorobenzoic acid in methanol. Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

-

Esterification: Heat the mixture to reflux and stir for several hours. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification: The crude Methyl 5-amino-3-chloro-2-fluorobenzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product as a light yellow solid.

Applications in Drug Discovery and Development

Substituted aminobenzoic acids and their esters are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of therapeutic agents.[3] The presence of both a nucleophilic amino group and an electrophilic ester allows for diverse chemical modifications, making them ideal starting points for the construction of complex molecular architectures.

The specific substitution pattern of Methyl 5-amino-3-chloro-2-fluorobenzoate makes it a particularly valuable building block for the development of targeted therapies, especially in oncology. The strategic placement of halogen atoms can enhance binding affinity to target proteins and improve pharmacokinetic properties. For instance, the fluorine atom can modulate the pKa of the nearby amino group and participate in favorable interactions within the binding pocket of a target enzyme, while the chlorine atom can occupy a hydrophobic pocket and contribute to overall potency.

While specific drugs containing the exact Methyl 5-amino-3-chloro-2-fluorobenzoate fragment are not prominently disclosed in publicly available literature, its structural motifs are found in numerous kinase inhibitors and other targeted agents. The general class of halogenated anthranilates has been explored for the development of inhibitors for a variety of protein targets.

Logical Relationship in Drug Design

Caption: Role of functional groups in drug design.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-amino-3-chloro-2-fluorobenzoate and its precursors. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from SDS of structurally similar compounds suggests the following precautions.[5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

Methyl 5-amino-3-chloro-2-fluorobenzoate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of reactive functional groups and strategically placed halogen atoms provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The synthetic route, although multi-stepped, relies on well-established and scalable chemical transformations. As the demand for novel and more effective therapeutics continues to grow, the importance of such highly functionalized intermediates is expected to increase, making a thorough understanding of their chemistry essential for researchers in the pharmaceutical sciences.

References

- Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169.

- CN103922942B. (2016). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- WO 2014/056465 A1. (2014). An improved production method and new intermediates of synthesis of elvitegravir.

-

ACS Publications. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-amino-3-chloro-2-fluorobenzoate. Retrieved from [Link]

- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712-16723.

- Iaroshenko, V. O., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.

-

NextSDS. (n.d.). methyl 3-amino-6-chloro-2-fluorobenzoate — Chemical Substance Information. Retrieved from [Link]

- US Patent. (2016).

- CN112778147A. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- CN119143618A. (2024). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Quick Company. (2021). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

-

Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 3-amino-5-fluorobenzoate. Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 5-amino-3-chloro-2-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

physical and chemical properties of Methyl 5-amino-3-chloro-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-amino-3-chloro-2-fluorobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds. This document delves into the compound's structural and physicochemical characteristics, spectroscopic profile, and essential safety and handling protocols. The information presented is intended to support researchers and drug development professionals in the effective utilization and understanding of this versatile chemical entity.

Introduction

Methyl 5-amino-3-chloro-2-fluorobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a chlorine atom, and a fluorine atom on the benzene ring, along with a methyl ester functional group, provides a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it a valuable building block in the development of novel pharmaceuticals. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of Methyl 5-amino-3-chloro-2-fluorobenzoate is crucial for its handling, application in synthesis, and for the prediction of its behavior in biological systems.

General Properties

| Property | Value | Source |

| Chemical Formula | C₈H₇ClFNO₂ | [1][2] |

| Molecular Weight | 203.6 g/mol | [1][2] |

| CAS Number | 1507502-79-5 | [1] |

| Appearance | White to off-white solid (predicted) | [3] |

| Predicted pKa | 2.45 ± 0.10 | [1] |

| Predicted XlogP | 1.8 | [4] |

Note: Some properties are predicted and should be confirmed by experimental data.

Solubility Profile

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of Methyl 5-amino-3-chloro-2-fluorobenzoate. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 6.5-8.0 ppm) due to complex spin-spin coupling with each other and with the fluorine atom. The amino group protons may appear as a broad singlet, and the methyl protons of the ester group will be a sharp singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will resonate in the typical range of 110-160 ppm, with their chemical shifts influenced by the attached substituents (amino, chloro, and fluoro groups). The carbon of the methyl ester will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-amino-3-chloro-2-fluorobenzoate will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

-

C=O stretching: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-N stretching: In the region of 1250-1350 cm⁻¹.

-

C-F stretching: A strong band typically found in the 1000-1400 cm⁻¹ region.

-

C-Cl stretching: Generally observed in the 600-800 cm⁻¹ range.

-

Aromatic C-H and C=C stretching: In their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For Methyl 5-amino-3-chloro-2-fluorobenzoate, the molecular ion peak (M⁺) would be expected at m/z 203.6. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and cleavages related to the aromatic ring and its substituents. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum, with an (M+2)⁺ peak at about one-third the intensity of the M⁺ peak.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of Methyl 5-amino-3-chloro-2-fluorobenzoate typically involves a multi-step process starting from a readily available substituted benzene derivative. A plausible synthetic route could involve the following key transformations:

-

Nitration: Introduction of a nitro group onto a suitably substituted fluorochlorobenzene precursor.

-

Reduction: Reduction of the nitro group to an amino group.

-

Carboxylation/Esterification: Introduction of the carboxylic acid or methyl ester group.

The specific order of these steps is crucial to control the regioselectivity of the reactions and to obtain the desired substitution pattern. For instance, the amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution, which must be considered when planning the synthetic sequence.

Caption: A potential synthetic workflow for Methyl 5-amino-3-chloro-2-fluorobenzoate.

Chemical Reactivity

The reactivity of Methyl 5-amino-3-chloro-2-fluorobenzoate is dictated by its functional groups:

-

Amino Group: The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The electronic nature of the other substituents on the ring will influence its reactivity.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other derivatives such as amides.

-

Aromatic Ring: The aromatic ring can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents. The amino group is a strong activator, while the halogens are deactivators but ortho-, para-directing.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling Methyl 5-amino-3-chloro-2-fluorobenzoate. Although specific toxicity data for this compound is limited, it should be handled with care in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn to protect against skin contact.

Handling and Storage

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Applications in Drug Development

Methyl 5-amino-3-chloro-2-fluorobenzoate serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its polysubstituted nature allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The presence of the fluorine and chlorine atoms can enhance the metabolic stability and cell permeability of the final drug candidates. This intermediate has been utilized in the synthesis of compounds targeting a range of therapeutic areas.

Caption: The role of Methyl 5-amino-3-chloro-2-fluorobenzoate in the drug discovery pipeline.

Conclusion

Methyl 5-amino-3-chloro-2-fluorobenzoate is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. This guide has provided a detailed overview of its known and predicted physical and chemical properties, spectroscopic characteristics, and general synthetic and reactivity considerations. A clear understanding of these properties is essential for its effective and safe use in the laboratory. Further experimental investigation into its properties will undoubtedly contribute to its broader application in the development of novel therapeutics.

References

-

PubChemLite. Methyl 5-amino-3-chloro-2-fluorobenzoate (C8H7ClFNO2). Available at: [Link]

-

American Institute of Physics. The far-infrared vapor phase spectra of some halosubstituted anilines. Available at: [Link]

-

ResearchGate. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Available at: [Link]

-

ResearchGate. Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. Available at: [Link]

-

PubMed. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 5-amino-3-chloro-2-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Methyl 5-amino-3-chloro-2-fluorobenzoate: Structural Insights and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-3-chloro-2-fluorobenzoate is a substituted aromatic compound belonging to the class of halogenated anthranilate esters. Its molecular architecture, featuring an amino group, a methyl ester, and two distinct halogen substituents (chlorine and fluorine), makes it a compound of significant interest as a potential building block in medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple points for chemical modification and allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and metabolic stability.

The presence of a fluorine atom is particularly noteworthy. In drug discovery, the incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] This guide provides a comprehensive analysis of the structural information, potential synthetic pathways, and expected reactivity of Methyl 5-amino-3-chloro-2-fluorobenzoate. While specific experimental data for this exact isomer is limited in published literature, this document will leverage established chemical principles and data from structurally analogous compounds to provide a robust and practical resource for laboratory professionals.

Core Structural and Physicochemical Profile

Methyl 5-amino-3-chloro-2-fluorobenzoate is characterized by a benzene ring substituted with five different groups. Understanding its fundamental properties is the first step in evaluating its potential for further synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 1507502-79-5 | [1][2] |

| Molecular Formula | C₈H₇ClFNO₂ | [1][2][3] |

| Molecular Weight | 203.60 g/mol | [1][2] |

| InChIKey | DYBYFJVZYLADLU-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=C(C(=CC(=C1)N)Cl)F | [3] |

| Predicted pKa | 2.45 ± 0.10 | [2] |

| Predicted XlogP | 1.8 | [3] |

Molecular Structure Visualization

The arrangement of substituents on the aromatic ring is critical to the molecule's reactivity and steric profile. The fluorine and ester groups are ortho to each other, while the chlorine and amino groups are in a meta relationship.

Caption: General workflow for the synthesis of the target compound.

Protocol 1: Fischer Esterification of a Precursor Acid

This protocol describes the esterification of a substituted aminobenzoic acid, a key transformation in the synthesis of the target molecule. The example is based on the well-documented esterification of similar compounds. [3][4] Objective: To convert the carboxylic acid functionality of a substituted aminobenzoic acid into a methyl ester.

Materials:

-

Substituted 2-amino-5-chlorobenzoic acid (or analogous precursor)

-

Methanol (MeOH), anhydrous

-

Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃), saturated aqueous solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting aminobenzoic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid).

-

Acid Catalyst Addition:

-

Method A (HCl): Bubble dry HCl gas through the solution for 10-15 minutes at 0 °C, or use a pre-prepared solution of HCl in methanol.

-

Method B (SOCl₂): Cool the methanol solution to 0 °C and add thionyl chloride (1.5-2.0 eq) dropwise with vigorous stirring. This method is highly effective as it generates HCl in situ and consumes water. [4]3. Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution. Continue until the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Transfer the mixture to a separation funnel, separate the organic layer, and extract the aqueous layer once more with ethyl acetate.

-

-

Isolation and Purification:

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

-

If necessary, purify the product by column chromatography on silica gel or recrystallization.

-

Causality and Self-Validation:

-

Why an acid catalyst? The Fischer esterification is an equilibrium process. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Why anhydrous conditions? Water can act as a competing nucleophile, hydrolyzing the ester product back to the carboxylic acid and shifting the equilibrium away from the desired product. Using SOCl₂ is advantageous as it reacts with any trace water present.

-

Why neutralize? The neutralization step is crucial to remove the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product during extraction.

Protocol 2: Reductive Amination of a Nitro Precursor

This protocol outlines the reduction of an aromatic nitro group to an amine, a common final step in synthesizing aniline derivatives. [5] Objective: To convert the nitro group of a substituted methyl nitrobenzoate to a primary amine.

Materials:

-

Substituted methyl nitrobenzoate precursor (1.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C) with a hydrogen source

-

Concentrated Hydrochloric Acid (HCl) (for SnCl₂ reduction)

-

Hydrogen gas (H₂) or a transfer hydrogenation source like Ammonium Formate (for Pd/C reduction)

-

Sodium Hydroxide (NaOH), aqueous solution

-

Diatomaceous earth (e.g., Celite®)

Step-by-Step Methodology (Using SnCl₂):

-

Reaction Setup: Dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.

-

Reductant Addition: Add an excess of Tin(II) chloride dihydrate (3-5 eq) to the solution.

-

Acidification & Heating: Add concentrated HCl and heat the mixture, often to reflux, while stirring. Monitor the reaction by TLC until completion.

-

Work-up:

-

Cool the reaction to room temperature and carefully basify the mixture by adding a concentrated NaOH solution until the pH is >10. This will precipitate tin salts.

-

Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts, washing the pad thoroughly with the reaction solvent or ethyl acetate.

-

Transfer the filtrate to a separation funnel and extract with ethyl acetate.

-

-

Isolation:

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product.

-

Purify as needed via column chromatography.

-

Causality and Self-Validation:

-

Why SnCl₂/HCl? This is a classic method for nitro group reduction. SnCl₂ acts as the reducing agent in the acidic medium.

-

Why basify the work-up? The resulting amine product forms a hydrochloride salt in the acidic reaction mixture. Adding a strong base deprotonates the ammonium salt to the free amine, which is soluble in organic solvents and can be extracted. The base also precipitates tin as tin hydroxides, removing it from the solution.

Spectroscopic Characterization (Predicted)

While experimental spectra are not published, the structure of Methyl 5-amino-3-chloro-2-fluorobenzoate allows for a confident prediction of its key spectroscopic features based on established principles. [6][7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple but informative.

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.0 ppm). These protons are on a highly substituted ring and will appear as doublets due to coupling with each other. The electron-donating amino group will shield these protons, shifting them upfield, while the electron-withdrawing halogens and ester group will have a deshielding effect.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected around δ 3.8-4.0 ppm.

-

Amine Protons: A broad singlet for the two amine (-NH₂) protons will likely appear between δ 3.5-5.0 ppm. Its chemical shift can be variable and may be affected by solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically appearing at δ 165-170 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative F, Cl, N, and O atoms will have their chemical shifts significantly influenced. Carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) will cause these signals to appear as doublets.

-

Methyl Carbon: The methyl carbon of the ester group will appear as a singlet in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. [6][10][11]* N-H Stretching: A pair of medium-intensity peaks in the range of 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C-H Stretching: Aromatic C-H stretching will appear as weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band between 1715-1730 cm⁻¹ is the most prominent feature and is indicative of the ester carbonyl group. Conjugation with the aromatic ring lowers this frequency compared to a saturated ester. [7]* C=C Stretching: Aromatic ring C=C stretching vibrations will appear as multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Strong bands corresponding to the C-O stretches of the ester group will be present in the 1100-1300 cm⁻¹ region.

-

C-Halogen Stretching: C-F and C-Cl stretching bands will be found in the fingerprint region, typically below 1100 cm⁻¹.

Reactivity and Applications in Drug Development

Chemical Reactivity

The reactivity of Methyl 5-amino-3-chloro-2-fluorobenzoate is governed by its functional groups: the nucleophilic amino group, the ester, and the halogenated aromatic ring.

-

Amino Group: The primary amine is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. It is also a powerful activating group for electrophilic aromatic substitution, although the steric hindrance from adjacent groups and the deactivating effect of the halogens will modulate this reactivity.

-

Aromatic Ring: The ring is susceptible to further electrophilic substitution, with the directing effects of the substituents playing a key role. However, the most synthetically valuable reactions for this scaffold are likely to be transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

-

Halogen Reactivity: In cross-coupling reactions, the reactivity of the carbon-halogen bond is critical. The general trend is C-I > C-Br > C-Cl >> C-F. [2]Therefore, the C-Cl bond in this molecule is the more likely site for oxidative addition to a palladium catalyst, leaving the highly inert C-F bond intact for subsequent modification if desired, or to remain as a key structural element.

-

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to an amide by reaction with amines.

Potential Applications

Substituted aminobenzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. [1][12]* Scaffold for Lead Optimization: This molecule serves as a versatile scaffold. The amine can be functionalized to introduce new pharmacophores, the ester can be converted to amides to explore structure-activity relationships, and the chloro group provides a handle for building molecular complexity via cross-coupling.

-

Influence of Fluorine: The 2-fluoro substituent is particularly important. Its strong electron-withdrawing nature can lower the pKa of the nearby amino group and influence the conformation of the molecule. In a drug candidate, an ortho-fluoro substituent can block metabolic oxidation at the adjacent position and engage in favorable interactions with target proteins. [13][14]

Safety and Handling

No specific safety data exists for Methyl 5-amino-3-chloro-2-fluorobenzoate. However, based on data for analogous compounds like methyl aminobenzoate derivatives, the following precautions are advised. [15][16][17]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Expected to cause skin, eye, and respiratory tract irritation.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

Methyl 5-amino-3-chloro-2-fluorobenzoate represents a synthetically attractive building block for the development of novel chemical entities. While direct experimental literature on this specific isomer is scarce, a thorough understanding of its structure, combined with established protocols for the synthesis and characterization of analogous compounds, provides a solid foundation for its use in research. Its combination of a reactive amine, a modifiable ester, and differentially reactive halogen atoms makes it a valuable tool for medicinal chemists aiming to leverage the unique benefits of fluorine substitution in drug design. This guide provides the necessary technical and theoretical framework to enable researchers to confidently incorporate this and similar molecules into their synthetic programs.

References

-

PubChemLite. Methyl 5-amino-3-chloro-2-fluorobenzoate (C8H7ClFNO2). Available from: [Link]

-

Goldberg, S. D., Ringk, W. F., & Spoerri, P. E. (1939). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Journal of the American Chemical Society, 61(12), 3562-3564. Available from: [Link]

-

Li, Q., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. Available from: [Link]

-

National Science Foundation Public Access Repository (NSF-PAR). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]

-

Rosenthal, A., Melby, R., & Sandin, R. B. (1952). The Reactivity of the Halogen in Some Halogenated Anilines. Journal of the American Chemical Society, 74(14), 3673-3674. Available from: [Link]

-

Topczewski, J. J., & Kubiak, R. A. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Organic Letters, 21(15), 6037-6041. Available from: [Link]

-

Khan, I., et al. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 26(2), 448. Available from: [Link]

-

Sharma, R., et al. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library, 4(1), 168-176. Available from: [Link]

-

Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Available from: [Link]

- Google Patents. (2009). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

- Google Patents. (1983). SU1011631A1 - Method of producing esters of n-substituted ortho-aminobenzoic acid.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Available from: [Link]

- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Svobodova, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4616. Available from: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available from: [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]

-

Chemistry Steps. (2025). Interpreting IR Spectra. Available from: [Link]

-

Cobb, S. L., et al. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(2), 195-207. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

NIST WebBook. Benzoic acid, 2-amino-5-chloro-, methyl ester. Available from: [Link]

- Google Patents. (2022). CN115181031B - Preparation method of 2-amino-5-chlorobenzoic acid derivative.

-

PubChem. 2-Amino-5-chlorobenzoic acid. Available from: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ACS Publications. Fluorinated benzoic acid derivatives. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to Methyl 5-amino-3-chloro-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-3-chloro-2-fluorobenzoate is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring amino, chloro, and fluoro groups on a benzoic acid methyl ester scaffold, makes it a valuable intermediate for the synthesis of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its critical role in the development of targeted cancer therapies, and essential safety and handling protocols.

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[1][2] Fluorine's high electronegativity and small atomic size can favorably influence metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] The presence of both fluorine and chlorine atoms in Methyl 5-amino-3-chloro-2-fluorobenzoate offers medicinal chemists a nuanced tool for modulating these properties in the design of novel therapeutics.[3]

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of Methyl 5-amino-3-chloro-2-fluorobenzoate is essential for its effective use in research and synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 203.6 g/mol | [4][5] |

| Molecular Formula | C8H7ClFNO2 | [4][5] |

| CAS Number | 1507502-79-5 | [4][5] |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)N)Cl)F | [5] |

| InChIKey | DYBYFJVZYLADLU-UHFFFAOYSA-N | [5] |

| Appearance | White to off-white solid (typical) | |

| Solubility | Soluble in organic solvents like DMSO, Methanol | |

| Storage | Store in a cool, dry, well-ventilated area |

Plausible Synthesis Protocol

A potential multi-step synthesis is outlined below. This protocol is illustrative and would require optimization and validation in a laboratory setting.

Step 1: Nitration of 1-chloro-2-fluorobenzene

-

To a cooled (0-5 °C) solution of 1-chloro-2-fluorobenzene in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate, primarily 1-chloro-2-fluoro-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the nitrated intermediate in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl2·2H2O/HCl, heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the aniline derivative.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 3-chloro-2-fluoroaniline.

Step 3: Carboxylation and Esterification

-

The introduction of the carboxyl group and its subsequent esterification can be achieved through various methods. One approach is a Kolbe-Schmitt-type reaction followed by esterification.

-

Alternatively, a more modern approach would involve a palladium-catalyzed carbonylation of a halogenated precursor.

-

A more direct, albeit potentially lower-yielding, method would be to perform a Sandmeyer-type reaction on the aniline to introduce a nitrile group, which can then be hydrolyzed and esterified.

-

For the final esterification step, the synthesized carboxylic acid can be refluxed in methanol with a catalytic amount of a strong acid like sulfuric acid.

The overall workflow can be visualized as follows:

Applications in Drug Development: A Key Building Block for MDM2 Inhibitors

The primary interest in Methyl 5-amino-3-chloro-2-fluorobenzoate for drug development professionals lies in its utility as a key intermediate in the synthesis of potent small-molecule inhibitors of the Murine Double Minute 2 (MDM2) protein. The MDM2-p53 interaction is a critical regulatory pathway in cell cycle control and apoptosis, and its disruption is a promising strategy in cancer therapy.[6][7]

Several potent and clinical-stage MDM2 inhibitors feature a spirooxindole scaffold, where a "3-chloro-2-fluorophenyl" group is a crucial substituent that projects into the Leu26 binding pocket of the MDM2 protein.[8] The synthesis of these complex molecules often relies on building blocks that contain this specific halogenation pattern. For instance, the synthesis of MDM2 inhibitor BI-0282 and related compounds involves intermediates derived from 1-Chloro-2-fluoro-3-nitrobenzene, highlighting the importance of this substitution pattern in achieving high binding affinity.[4][9]

The amino group on Methyl 5-amino-3-chloro-2-fluorobenzoate provides a reactive handle for further chemical modifications, such as amide bond formation or the construction of heterocyclic rings, which are common features in many drug molecules. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical diversification.

The logical relationship for its application in drug discovery is as follows:

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-amino-3-chloro-2-fluorobenzoate. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related fluorinated and chlorinated aminobenzoates suggest the following handling guidelines.[10][11][12][13]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 5-amino-3-chloro-2-fluorobenzoate is a specialized chemical intermediate with significant value in the field of drug discovery, particularly in the synthesis of targeted anti-cancer therapeutics like MDM2 inhibitors. Its unique combination of reactive functional groups and the strategic placement of halogen atoms make it a powerful tool for medicinal chemists. While detailed synthetic and safety data for this specific compound require further investigation, its potential as a key building block is evident from the study of analogous structures in advanced drug development programs. As research into novel therapeutics continues, the demand for such precisely functionalized intermediates is likely to grow.

References

-

Hofmayer, M. S., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development, 26(7), 2133–2142. [Link]

- Guidechem. (n.d.). methyl 5-amino-3-chloro-2-fluorobenzoate 1507502-79-5 wiki.

-

Sun, W., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(8), 3437–3450. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 28). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

- PubChem. (n.d.). Methyl 5-amino-3-chloro-2-fluorobenzoate.

- NextSDS. (n.d.). methyl 3-amino-6-chloro-2-fluorobenzoate — Chemical Substance Information.

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Dong, H. S., & Xu, J. Y. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

- Thermo Fisher Scientific. (2009, October 9). Methyl 2-amino-5-chlorobenzoate - SAFETY DATA SHEET.

- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- SynQuest Labs. (n.d.). Methyl 3-amino-2-fluorobenzoate.

- ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate.

- Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- OMICS International. (2013, April 26). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology.

-

Wang, Y., et al. (2020). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. Molecules, 25(18), 4252. [Link]

- Benchchem. (n.d.). Synthesis routes of Methyl 2-amino-5-chloro-3-methylbenzoate.

- Gohil, V., & Noolvi, M. (2023). Synthesis of MDM2 Inhibitors to Reactivate p53 Function. International Journal of Pharmaceutical & Biological Archive, 14(3), 109-116.

- PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.

- Sigma-Aldrich. (n.d.). Methyl 3-amino-5-fluorobenzoate | 884497-46-5.

- Apicule. (n.d.). Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) API Intermediate Manufacturers.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - Methyl 5-amino-3-chloro-2-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. ijpba.info [ijpba.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. nextsds.com [nextsds.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. chemicalbook.com [chemicalbook.com]

solubility of Methyl 5-amino-3-chloro-2-fluorobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 5-amino-3-chloro-2-fluorobenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

Methyl 5-amino-3-chloro-2-fluorobenzoate is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a crucial building block in the development of pharmaceuticals and agrochemicals. The precise arrangement of its functional groups—an amine, a methyl ester, and two different halogens on a benzene ring—imparts a unique combination of physicochemical properties that dictate its behavior in various chemical processes. A thorough understanding of its solubility in organic solvents is paramount for researchers and process chemists. Solubility data governs critical operational parameters for chemical synthesis, reaction kinetics, downstream processing, purification via crystallization, and final formulation.

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-amino-3-chloro-2-fluorobenzoate. It begins by examining the compound's intrinsic physicochemical properties, builds a theoretical framework for predicting its solubility based on fundamental principles, presents a robust experimental protocol for empirical determination, and discusses the nuanced effects of solvent choice and molecular structure on dissolution.

Physicochemical Profile of Methyl 5-amino-3-chloro-2-fluorobenzoate

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The key physicochemical properties of Methyl 5-amino-3-chloro-2-fluorobenzoate are summarized below.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| Molecular Weight | 203.6 g/mol | [1] |

| Predicted pKa | 2.45 ± 0.10 (Predicted for the conjugate acid of the amine) | [1] |

| Predicted XlogP | 1.8 | [2] |

| Key Functional Groups | - Amino (-NH₂) - Methyl Ester (-COOCH₃) - Chloro (-Cl) - Fluoro (-F) - Aromatic Ring | N/A |

| Hydrogen Bond Donor | Yes (from the -NH₂ group) | N/A |

| Hydrogen Bond Acceptor | Yes (from the -NH₂, ester carbonyl O, and ester ether O) | N/A |

The molecule possesses both hydrogen bond donors (the amino group) and multiple acceptors (amine nitrogen, ester carbonyl, and ether oxygens). The presence of polar C-Cl and C-F bonds, alongside the ester and amine functionalities, imparts a significant dipole moment. The XlogP value of 1.8 suggests a moderate degree of lipophilicity, indicating that while it has polar character, it is not extremely hydrophilic.

Theoretical Framework for Solubility Prediction

The foundational principle governing solubility is that "like dissolves like."[3][4] This means solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics. Based on the structure of Methyl 5-amino-3-chloro-2-fluorobenzoate, we can predict its general solubility behavior across different solvent classes.

The molecule's structure presents a duality: the polar amino and ester groups favor interaction with polar solvents, while the halogenated benzene ring contributes to its lipophilicity, allowing for some interaction with less polar environments.

Caption: Logical relationship between solute features and expected solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of the solute can donate a hydrogen bond to the solvent's oxygen, while the solvent's hydroxyl group can donate a hydrogen bond to the solute's amine, carbonyl, and ether oxygens. This strong, multi-point interaction is expected to lead to high solubility .

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Ethyl Acetate, THF): These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. They can, however, accept hydrogen bonds and engage in strong dipole-dipole interactions. Given the solute's polar nature, it is expected to have good to high solubility in this class of solvents.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The significant polarity and hydrogen bonding capability of Methyl 5-amino-3-chloro-2-fluorobenzoate make it energetically unfavorable to dissolve in nonpolar media. Therefore, low solubility is anticipated.

Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, empirical measurement is essential for obtaining precise solubility data for applications like process development and formulation. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid in a solvent.[3]

Objective:

To determine the equilibrium solubility of Methyl 5-amino-3-chloro-2-fluorobenzoate in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

Methyl 5-amino-3-chloro-2-fluorobenzoate (solid)

-

Selected organic solvent(s) (HPLC grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Glass vials with screw caps

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Methyl 5-amino-3-chloro-2-fluorobenzoate to a glass vial. "Excess" ensures that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that the system reaches equilibrium between the dissolved and undissolved solute.[3] The time required should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

-

Phase Separation & Clarification:

-

Remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vial at a moderate speed.[3]

-

Carefully draw the clear supernatant using a syringe and immediately pass it through a chemically inert syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

-

-

Analysis & Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the solute.[5]

-

Quantify the concentration against a calibration curve prepared from standard solutions of Methyl 5-amino-3-chloro-2-fluorobenzoate of known concentrations.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL or g/L, specifying the solvent and the temperature at which the measurement was performed.

-

Caption: Workflow for the experimental determination of equilibrium solubility.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Very Soluble | Strong hydrogen bonding interactions between solvent and solute's -NH₂ and -COOCH₃ groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | Soluble | Strong dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.[5] |

| Acetonitrile, Ethyl Acetate | Moderately Soluble | Good dipole-dipole interactions, though generally less effective than DMSO or DMF. | |

| Nonpolar | Toluene, Dichloromethane (DCM) | Slightly Soluble | The aromatic ring and halogens provide some compatibility, but the polar groups limit solubility. DCM's moderate polarity may allow for some dissolution. |

| Hexane, Heptane | Insoluble / Sparingly Soluble | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the solute-solute interactions in the crystal lattice. |

Conclusion

Methyl 5-amino-3-chloro-2-fluorobenzoate is a polar molecule whose solubility is governed by its capacity for hydrogen bonding and strong dipole-dipole interactions. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and show good solubility in polar aprotic solvents such as DMSO and DMF. Conversely, its solubility in nonpolar solvents like hexane is expected to be poor. The presence of both chloro and fluoro substituents adds a layer of complexity, influencing both polarity and lipophilicity.[9] For any practical application in research or industry, it is imperative to move beyond these well-grounded predictions and perform empirical solubility measurements using a robust protocol, such as the shake-flask method detailed herein. Such data is indispensable for optimizing reaction conditions, designing efficient purification strategies, and ensuring the success of formulation development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

-

Compound solubility measurements for early drug discovery. Computational Chemistry (Mcule). [Link]

-

Unexpected effect of halogenation on the water solubility of small organic compounds. PubMed. [Link]

-

Solubility Testing of Organic Compounds. Scribd. [Link]

-

Methyl 5-amino-3-chloro-2-fluorobenzoate (C8H7ClFNO2). PubChemLite. [Link]

-

halogenated aromatic compounds: Topics. Science.gov. [Link]

-

Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. [Link]

-

Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. ACS Publications. [Link]

-

SAFETY DATA SHEET for m-Chlorobenzoic Acid. NIST. [Link]

-

Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. [Link]

-

Solubility of p ABA in several solvents (data in Table 1), from above: methanol (hollow triangles), ethanol (diamonds), acetic acid (circles), ethyl acetate (hollow squares), 2-propanol (triangles), acetonitrile (squares) and 50% methanol–water (hollow circles) for F a (blue) and F b (red), with corresponding regression curves. ResearchGate. [Link]

-

Effect of Halogenation on Edge−Face Aromatic Interactions in a β-Hairpin Peptide: Enhanced Affinity with Iodo-Substituents. ACS Publications. [Link]

-

Methyl 5-amino-2-chloro-3-fluorobenzoate (C8H7ClFNO2). PubChemLite. [Link]

-

methyl 3-amino-6-chloro-2-fluorobenzoate — Chemical Substance Information. NextSDS. [Link]

-

Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - Methyl 5-amino-2-chloro-3-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.ws [chem.ws]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]

- 9. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of Methyl 5-amino-3-chloro-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-amino-3-chloro-2-fluorobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of electron-donating and electron-withdrawing groups on the benzene ring imparts a nuanced reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the stability and reactivity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective use in research and development. Herein, we summarize the key physical and chemical characteristics of methyl 5-amino-3-chloro-2-fluorobenzoate.

| Property | Value | Source(s) |

| CAS Number | 1507502-79-5 | [1][2] |

| Molecular Formula | C₈H₇ClFNO₂ | [1][2] |

| Molecular Weight | 203.6 g/mol | [1][2] |

| Appearance | Solid, Low melting solid | |

| Melting Point | 25 - 29 °C | |

| Boiling Point | 153 °C | |

| pKa (Predicted) | 2.45 ± 0.10 | [1] |

Stability Profile: A Cornerstone of Reliable Experimentation

The stability of a reagent is a critical parameter that dictates its storage, handling, and application in chemical synthesis. While specific, long-term stability studies on methyl 5-amino-3-chloro-2-fluorobenzoate are not extensively documented in publicly available literature, we can infer its stability profile based on general principles and data from structurally related compounds.

Thermal Stability: Substituted aminobenzoic acids generally exhibit good thermal stability.[3][4] However, prolonged exposure to high temperatures can lead to decomposition. For methyl 5-amino-3-chloro-2-fluorobenzoate, it is advisable to store the compound in a cool, dry place, away from direct heat sources.[5][6] The anhydrous form of related aminobenzoates is typically stable up to several hundred degrees Celsius.

Photostability: Aromatic amines and their derivatives can be susceptible to photodegradation.[7][8][9] Exposure to UV light, especially in the presence of oxygen, can lead to the formation of colored byproducts and a decrease in purity.[7] Therefore, it is recommended to store methyl 5-amino-3-chloro-2-fluorobenzoate in amber vials or other light-protecting containers.[10]

pH and Hydrolytic Stability: The ester functional group in methyl 5-amino-3-chloro-2-fluorobenzoate is susceptible to hydrolysis under both acidic and basic conditions.[11][12][13][14] The rate of hydrolysis is influenced by pH and temperature. In neutral aqueous solutions at ambient temperature, the hydrolysis is expected to be slow. However, in strongly acidic or basic solutions, the ester will be readily cleaved to the corresponding carboxylic acid. The amino group's basicity is significantly reduced by the presence of the electron-withdrawing halogen and ester groups, which influences its behavior in acidic media.

Handling and Storage Recommendations:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Protect from light and moisture.

-

Handling: Use in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes, as the compound may cause irritation. Avoid generating dust.[6]

Reactivity Profile: A Versatile Synthetic Intermediate

The reactivity of methyl 5-amino-3-chloro-2-fluorobenzoate is governed by its three key functional groups: the aromatic amine, the aryl chloride, and the methyl ester. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable scaffold in synthetic chemistry.

Reactions at the Amino Group

The primary amino group is a nucleophilic center and can readily participate in a variety of reactions.

The amino group can be easily acylated to form the corresponding amide. This transformation is often employed to protect the amino group or to introduce new functionalities.

Causality Behind Experimental Choices: The choice of acylating agent and base is crucial for a successful N-acylation. Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. A base, such as pyridine or triethylamine, is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.[15][16]

Protocol: General Procedure for N-Acylation

-

Dissolve methyl 5-amino-3-chloro-2-fluorobenzoate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine) under an inert atmosphere.

-

Add a base (e.g., triethylamine, pyridine) (1.1-1.5 eq).

-

Cool the mixture to 0 °C.

-

Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride) (1.05-1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Caption: Workflow for the N-acylation of methyl 5-amino-3-chloro-2-fluorobenzoate.

The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.[17][18][19][20][21][22][23][24][25]

Causality Behind Experimental Choices: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[19][22] The diazonium salt can then be treated with a variety of reagents to replace the diazo group. For example, treatment with copper(I) halides (Sandmeyer reaction) can introduce a halogen atom.[17][19][21]

Protocol: General Procedure for Diazotization and Sandmeyer Reaction

-

Dissolve methyl 5-amino-3-chloro-2-fluorobenzoate (1.0 eq) in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period.

-

For the Sandmeyer reaction, add the diazonium salt solution to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr) at the appropriate temperature.

-

Allow the reaction to proceed until nitrogen evolution ceases.

-

Extract the product with an organic solvent, wash, dry, and purify.

Caption: Pathway for the Sandmeyer reaction of methyl 5-amino-3-chloro-2-fluorobenzoate.

Reactions at the Aryl Chloride

The chlorine atom on the aromatic ring is an aryl chloride, which is typically less reactive than alkyl halides but can participate in cross-coupling reactions.

This palladium-catalyzed cross-coupling reaction allows for the formation of a new C-N bond, enabling the synthesis of diaryl amines or N-aryl alkylamines.[1][5][26][27]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies on the use of a palladium catalyst and a suitable phosphine ligand. The ligand plays a crucial role in facilitating the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination of the product. A strong base, such as sodium tert-butoxide, is required to deprotonate the amine nucleophile.[26]

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between the aryl chloride and an organoboron compound, such as a boronic acid or ester.[2][6][28][29][30]

Causality Behind Experimental Choices: Similar to the Buchwald-Hartwig amination, the Suzuki coupling requires a palladium catalyst and a ligand. A base is also necessary to activate the organoboron reagent for transmetalation to the palladium center.[6]

Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling

-

To a reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos), and the base (e.g., NaOtBu, K₂CO₃).

-

Add methyl 5-amino-3-chloro-2-fluorobenzoate (1.0 eq) and the coupling partner (amine for Buchwald-Hartwig, boronic acid for Suzuki) (1.1-1.5 eq).

-

Add a suitable anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere.

-